Autogramin-2
Overview
Description
Autogramin-2 is a bioactive peptide that is produced by the bacteria Xenorhabdus nematophila. This peptide has been found to have potential applications in scientific research due to its unique mechanism of action and physiological effects.
Scientific Research Applications
Autophagy Regulation
Autogramin-2 has been found to play a significant role in the regulation of autophagy . It stabilizes GRAMD1A, a cholesterol transfer protein that regulates autophagosome biogenesis . This suggests that Autogramin-2 could be used in research to understand the mechanisms of autophagy and potentially develop treatments for diseases where autophagy is disrupted.
Protein Degradation
Autogramin-2 has been used in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging unwanted proteins for degradation. This application of Autogramin-2 could be particularly useful in the treatment of diseases caused by the accumulation of harmful proteins.
Drug Development
The ability of Autogramin-2 to bind to non-functional sites and induce protein degradation opens up new possibilities for drug development. Traditional small molecule drugs depend on binding sites that affect function. With non-functional binding sites now in play for medicinal chemists through the use of Autogramin-2, the options for tackling protein targets may be expanded considerably .
Oncology Research
Autogramin-2 has been used to study the role of the SMARCA protein in oncology . The use of Autogramin-2 showed degradation of SMARCA proteins, validating that binding to the non-functional bromodomain site still allowed protein degradation . This could have implications for the development of cancer treatments.
Cellular Biology
The use of Autogramin-2 has helped to validate the role of certain proteins in cellular biology . For example, it has been used to confirm that the degradation of SMARCA proteins induces the same phenotype as that seen with perturbation through genetic knockdown .
Biochemical Research
Autogramin-2 can be used in biochemical research to study protein-protein interactions . Its ability to bind to proteins and induce their degradation can help researchers understand the function of these proteins and their interactions with other molecules.
Mechanism of Action
Target of Action
Autogramin-2 selectively targets the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A) . GRAMD1A is involved in cholesterol distribution in response to starvation and is required for autophagosome biogenesis .
Mode of Action
Autogramin-2 competes with cholesterol for binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity . This interaction between Autogramin-2 and GRAMD1A inhibits the biogenesis of the autophagosome .
Biochemical Pathways
The inhibition of GRAMD1A by Autogramin-2 affects the autophagy pathway. Autophagy is a cellular process that involves the degradation and recycling of unnecessary or dysfunctional cellular components. GRAMD1A accumulates at autophagosome initiation sites upon starvation . By inhibiting GRAMD1A, Autogramin-2 disrupts the normal function of the autophagy pathway .
Result of Action
The primary result of Autogramin-2’s action is the inhibition of autophagy. It potently inhibits autophagy induced by either starvation (IC 50 =0.27 μM) or mTORC1 inhibition (Rapamycin; IC 50 =0.14 μM) .
Action Environment
The efficacy of Autogramin-2 is influenced by environmental factors such as the presence of cholesterol and the state of cellular nutrition. For instance, Autogramin-2 is particularly effective under conditions of starvation, where it can inhibit the process of autophagy .
properties
IUPAC Name |
tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFNXURLSDVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Autogramin-2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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